N-(2,1,3-benzothiadiazol-4-yl)-3-methoxynaphthalene-2-carboxamide
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Overview
Description
N-(2,1,3-benzothiadiazol-4-yl)-3-methoxynaphthalene-2-carboxamide is a complex organic compound with the molecular formula C18H13N3O2S. It is known for its unique structure, which includes a benzothiadiazole ring fused with a naphthamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-3-methoxynaphthalene-2-carboxamide typically involves the reaction of 2-aminothiophenol with 3-methoxy-2-naphthoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-4-yl)-3-methoxynaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(2,1,3-benzothiadiazol-4-yl)-3-methoxynaphthalene-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiadiazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: A simpler analog with similar structural features but lacking the naphthamide moiety.
3-methoxy-2-naphthamide: Another related compound that lacks the benzothiadiazole ring.
Uniqueness
N-(2,1,3-benzothiadiazol-4-yl)-3-methoxynaphthalene-2-carboxamide is unique due to its combined structural features of both benzothiadiazole and naphthamide. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H13N3O2S |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-3-methoxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C18H13N3O2S/c1-23-16-10-12-6-3-2-5-11(12)9-13(16)18(22)19-14-7-4-8-15-17(14)21-24-20-15/h2-10H,1H3,(H,19,22) |
InChI Key |
GYSHYZUVPGSHQE-UHFFFAOYSA-N |
SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC4=NSN=C43 |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC4=NSN=C43 |
Origin of Product |
United States |
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